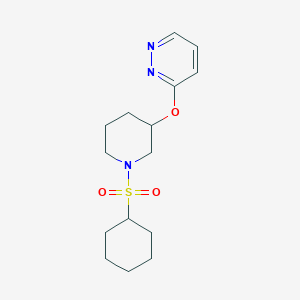

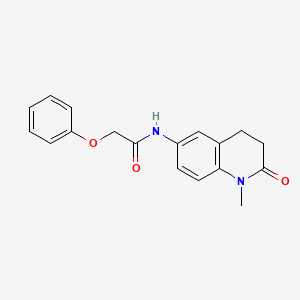

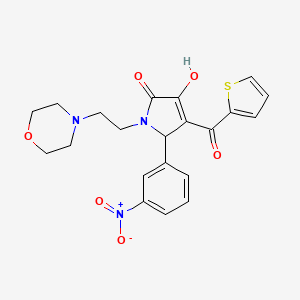

pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a complex organic molecule that likely belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .

Chemical Reactions Analysis

The synthesis of these compounds involves various chemical reactions, including the use of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine as raw materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Luminescent Properties

Pyridin-3-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)carbamate and its derivatives have been explored in coordination chemistry for their ability to act as ligands. These compounds, particularly derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues. Their applications include forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Electronics and Phosphorescence

In the field of organic electronics, these compounds have been utilized to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By varying the linking mode between the electron-transporting unit (3-(1H-pyrazol-1-yl)pyridine) and the hole-transporting unit (carbazole), researchers have been able to tune the optoelectronic parameters extensively. This has led to the development of high-efficiency blue, green, and white PhOLEDs with significant improvements in current efficiency and low-efficiency roll-off (Li et al., 2016).

Synthesis and Reactivity

The reactivity of these compounds under various conditions has been a subject of study, leading to the development of novel synthetic pathways. For instance, divergent cyclizations of related compounds have yielded interesting bicyclic heterocycles, demonstrating the sensitivity of these reactions to the nature of reagents and the reaction medium (Smyth et al., 2007). Additionally, the synthesis of heteroleptic iridium(III) complexes with these derivatives has been explored for application in polymer light-emitting diodes (PLEDs), demonstrating high thermal stability and good electroluminescence performance (Tang et al., 2014).

Antimicrobial and Antimycobacterial Activity

The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including this compound, have been investigated, showing potential in the treatment of infections caused by various bacteria, including Mycobacterium tuberculosis (R.V.Sidhaye et al., 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell survival, proliferation, and migration. It is involved in the development of several tissues and organs during embryogenesis and continues to be important in adult tissues .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and survival .

Biochemical Pathways

The inhibition of RET disrupts several biochemical pathways. Primarily, it affects the MAPK/ERK and PI3K/AKT pathways , which are involved in cell proliferation and survival . By inhibiting these pathways, the compound can halt the growth of cells and induce apoptosis .

Pharmacokinetics

The compound has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its distribution and excretion . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution within the body .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cells expressing the RET protein . This can lead to the shrinkage of tumors and a halt in their growth .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and bioavailability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

pyridin-3-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-15(10-21-22)16-7-13(4-6-19-16)9-20-17(23)24-12-14-3-2-5-18-8-14/h2-8,10-11H,9,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAARRGBYMNDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2467159.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2467165.png)

![(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B2467169.png)